Decafluorotriphenylphosphine oxide

描述

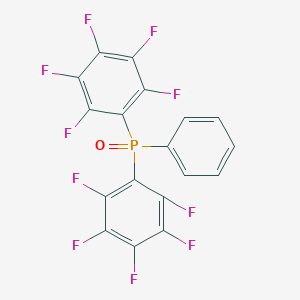

Decafluorotriphenylphosphine oxide is a chemical compound with the molecular formula C18H5F10OP. It is known for its unique structure, which includes a phosphine oxide group bonded to three phenyl rings, each substituted with fluorine atoms. This compound is typically a white crystalline solid and is soluble in organic solvents. It is valued for its strong oxidative properties and photostability .

准备方法

Synthetic Routes and Reaction Conditions: Decafluorotriphenylphosphine oxide can be synthesized through various methods. One common approach involves the reaction of triphenylphosphine with fluorinating agents such as elemental fluorine or xenon difluoride. The reaction is typically carried out under controlled conditions to ensure complete fluorination of the phenyl rings .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques are common in industrial production .

化学反应分析

Types of Reactions: Decafluorotriphenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include hydrogen peroxide and other peroxides.

Substitution Reactions: Reagents such as organolithium compounds and Grignard reagents are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized organic compounds, while substitution reactions can produce a wide range of functionalized aromatic compounds .

科学研究应用

Catalysis in Organic Synthesis

DFTPPO is widely used as a catalyst in organic reactions, particularly in the fluorination of aromatic compounds. Its ability to facilitate the introduction of fluorine atoms into organic molecules is crucial for developing pharmaceuticals and agrochemicals. The oxidative properties of DFTPPO allow it to act as a reagent in various transformations, enhancing reaction rates and yields.

| Reaction Type | Role of DFTPPO | Outcome |

|---|---|---|

| Fluorination | Catalyst | Increased yield of fluorinated products |

| Oxidative coupling | Reagent | Formation of complex organic structures |

| Electrophilic aromatic substitution | Activator | Improved regioselectivity |

Environmental Monitoring

DFTPPO is employed in environmental analysis, particularly in the detection and quantification of pollutants. Its stability under various conditions allows it to be used as a standard reference material in mass spectrometry (MS) methods for identifying hazardous substances in air and water samples.

- Case Study: Air Quality Monitoring

In a study conducted by the U.S. Environmental Protection Agency (EPA), DFTPPO was utilized as an internal standard for quantifying volatile organic compounds (VOCs) in ambient air samples. The method demonstrated high sensitivity and specificity, allowing for accurate monitoring of air quality.

Analytical Chemistry

In analytical chemistry, DFTPPO serves as a calibration standard for mass spectrometric analysis. Its unique mass spectrum characteristics enable precise quantification of various analytes, making it essential for developing reliable analytical methods.

| Application Area | Method | Advantages |

|---|---|---|

| Mass Spectrometry | Calibration standard | Enhanced accuracy in analyte detection |

| Liquid Chromatography | Internal standard | Improved method validation |

作用机制

The mechanism by which decafluorotriphenylphosphine oxide exerts its effects is primarily through its strong oxidative properties. It can interact with various molecular targets, including nucleophiles and electron-rich species, leading to the formation of oxidized products. The pathways involved often include electron transfer processes and the generation of reactive oxygen species .

相似化合物的比较

Triphenylphosphine oxide: Lacks the fluorine substitution, resulting in different reactivity and stability.

Hexafluorotriphenylphosphine oxide: Contains fewer fluorine atoms, leading to different chemical properties.

Uniqueness: Decafluorotriphenylphosphine oxide is unique due to its high degree of fluorination, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring strong oxidative properties and resistance to degradation .

生物活性

Decafluorotriphenylphosphine oxide (DFTPPO) is a phosphine oxide compound that has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and environmental analysis. This article provides a comprehensive overview of the biological activity associated with DFTPPO, supported by research findings, case studies, and data tables.

DFTPPO is characterized by its chemical formula and is known for its high stability and low reactivity compared to other phosphine oxides. Its unique structure contributes to its ability to interact with biological systems, particularly in the context of oxidative stress and cellular signaling.

Mechanisms of Biological Activity

- Oxidative Stress Modulation : DFTPPO has been shown to influence oxidative stress pathways. It can act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in studies focusing on inflammation and cancer biology.

- Nitric Oxide Interactions : Research indicates that DFTPPO may interact with nitric oxide (NO) pathways. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission. DFTPPO's ability to modulate NO levels could have implications for cardiovascular health and neuroprotection .

- Cellular Signaling : The compound has been implicated in the modulation of cellular signaling pathways, particularly those involving redox-sensitive transcription factors. This modulation can affect gene expression related to stress responses, apoptosis, and cell survival .

Case Studies

- Cancer Cell Studies : In vitro studies have demonstrated that DFTPPO exhibits cytotoxic effects on human cancer cell lines, including laryngeal cancer and hepatocarcinoma cells. At low concentrations, it can inhibit cell proliferation, while at higher concentrations, it induces apoptosis .

- Inflammation Models : Animal models of inflammation have shown that DFTPPO administration reduces markers of oxidative stress and inflammation. This suggests a protective role against tissue damage in inflammatory conditions .

Table 1: Biological Activity of DFTPPO

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.19 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

属性

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)-phenylphosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H5F10OP/c19-7-9(21)13(25)17(14(26)10(7)22)30(29,6-4-2-1-3-5-6)18-15(27)11(23)8(20)12(24)16(18)28/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDKBGZCHVGKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H5F10OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。